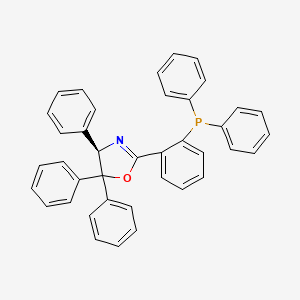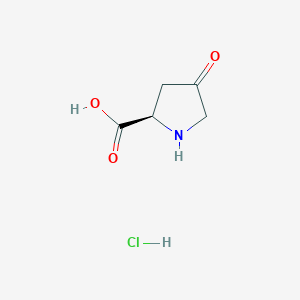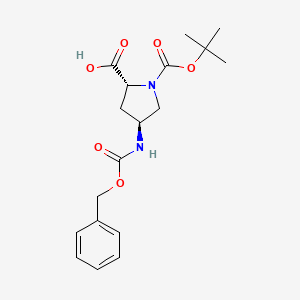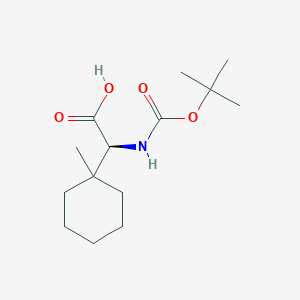
4,4'-(1,10-Phenanthroline-3,8-diyl)dibenzoic acid
Übersicht
Beschreibung
4,4'-(1,10-Phenanthroline-3,8-diyl)dibenzoic acid is a useful research compound. Its molecular formula is C26H16N2O4 and its molecular weight is 420.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4,4'-(1,10-Phenanthroline-3,8-diyl)dibenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,4'-(1,10-Phenanthroline-3,8-diyl)dibenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Photocatalytic Properties
A study by Lu et al. (2021) demonstrated that coordination polymeric architectures using a dicarboxylic acid derivative and 1,10-phenanthroline exhibited promising photocatalytic properties. They were effective in the UV-light-driven degradation of methyl violet dye, a model organic dye pollutant.
Luminescence Sensing
In the research by Liu & Liang (2021), a metal-organic framework combining 1,10-phenanthroline with a flexible dicarboxylic acid derivative was used for the sensitive detection of Fe3+ ions through luminescence quenching. Additionally, its potential in treating child allergic purpura was explored.
Reactivity and Emission Properties
The study by Nath et al. (2019) investigated the synthesis, reactivity, and emission properties of copper(II), zinc(II), and cadmium(II) formylbenzoate complexes. The complexes with 1,10-phenanthroline showed differentiated sensitivity to nitroaniline isomers and possible applications in sensing.
Coordination Modes and Architectures
The research by Wang et al. (2009) explored how a novel 3,8-diimidazol-1,10-phenanthroline compound exhibited different molecular conformations, coordination modes, and architectures in the construction of cadmium(II) and zinc(II) coordination polymers.
Molecular Conformations and Complexes
In a study by Zhang et al. (2014), a Zn(II) complex with 1,10-phenanthroline and o-aminobenzoic acid was synthesized, highlighting its fluorescence properties and theoretical calculations for structural analysis.
Synthesis of Derivatives
Research by Satheeshkumar & Prasad (2017) presented a new class of dibenzo[b,j][1,10]phenanthrolines, synthesized using Eaton's reagent, highlighting a novel method for creating derivatives.
Application in Solar Cells
The work by Johnson & Ji (2019) described a two-step synthesis of 5,8-dimethyl-dibenzo[b,j][1,10]phenanthrolines, with potential applications in preparing nanoscale thin films for dye-sensitized solar cells.
Temperature Sensing
In a study by Chen et al. (2021), new lanthanide complexes with 1,10-phenanthroline were synthesized, demonstrating their utility as wide temperature range self-calibrating thermometers.
Luminescent Sensors
Wang et al. (2019) Wang et al. (2019) synthesized Zn(II)-based metal-organic frameworks using 1,10-phenanthroline, which functioned as luminescent sensors for the selective detection of picric acid.
Synthetic Methodology
Hellwinkel & Ittemann (1985) Hellwinkel & Ittemann (1985) provided a general synthetic method for Dibenzo[b,j][x,z]phenanthrolines, including patterns 1,7; 4,7, and 1,10, which can be vital for future synthetic applications.
Eigenschaften
IUPAC Name |
4-[8-(4-carboxyphenyl)-1,10-phenanthrolin-3-yl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H16N2O4/c29-25(30)17-5-1-15(2-6-17)21-11-19-9-10-20-12-22(14-28-24(20)23(19)27-13-21)16-3-7-18(8-4-16)26(31)32/h1-14H,(H,29,30)(H,31,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZPUEVQJLMTUFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C3C(=C2)C=CC4=CC(=CN=C43)C5=CC=C(C=C5)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4'-(1,10-Phenanthroline-3,8-diyl)dibenzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-Chloropyrazolo[1,5-a]pyridine](/img/structure/B8222979.png)


![4,4'-(1,2-Ethynediyl)bis[2-hydroxybenzaldehyde]](/img/structure/B8223003.png)





![(6S)-5-(9H-fluoren-9-ylmethoxycarbonyl)-5-azaspiro[2.3]hexane-6-carboxylic acid](/img/structure/B8223043.png)

![(S)-3,3'-Difluoro-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B8223057.png)
![Benzo[1,2-b:4,5-b']dithiophene-2,6-dicarbaldehyde](/img/structure/B8223064.png)